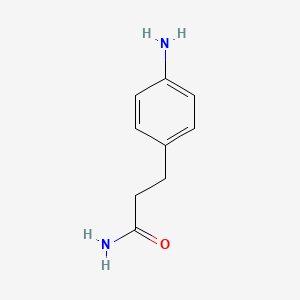

3-(4-Aminophenyl)propanamide

Description

Role as a Fundamental Building Block in Organic Synthesis

In the field of organic synthesis, 3-(4-aminophenyl)propanamide serves as a crucial building block. smolecule.com Organic building blocks are essentially molecular fragments that chemists can piece together to construct larger, more intricate molecular architectures. biosynth.com The utility of this compound in this capacity stems from its bifunctional nature, possessing both a primary aromatic amine (-NH2) and a primary amide (-CONH2) group. smolecule.com

These reactive sites allow for a variety of chemical transformations. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, enabling the attachment of diverse substituents to the phenyl ring. ontosight.ai Simultaneously, the amide group can be hydrolyzed or modified, providing another avenue for structural elaboration. This versatility makes it a sought-after starting material for creating libraries of compounds for screening purposes and for synthesizing complex target molecules. smolecule.combldpharm.com Its role as a foundational component is evident in its inclusion in catalogs of chemical building blocks for research and development. chemdiv.combiosynth.com

Relevance in Advanced Materials Science Investigations

The structural characteristics of this compound also make it a relevant component in materials science. rsc.orgsmolecule.com The development of new materials with specific properties often relies on the precise design of their molecular constituents. The presence of both hydrogen bond donors (the amine and amide N-H) and acceptors (the amide C=O) in this compound allows it to participate in intermolecular interactions that can influence the bulk properties of a material.

Its derivatives are investigated for their potential use in polymers and other advanced materials. rsc.org For instance, the aromatic ring contributes to thermal stability and rigidity, while the flexible propanamide linker can influence polymer chain packing and morphology. By chemically modifying the amino or amide groups, researchers can tune the properties of the resulting materials, such as their solubility, conductivity, or optical characteristics, making it a useful scaffold in the design of functional materials. smolecule.com

Significance in Medicinal Chemistry Research Initiatives

The scaffold of this compound is of considerable significance in medicinal chemistry, where it is used as a template for the design and synthesis of new biologically active agents. smolecule.comisca.in The core structure is considered a "privileged scaffold" because it can be decorated with various functional groups to interact with a wide range of biological targets, including enzymes and receptors. isca.invulcanchem.com

Research has demonstrated that derivatives of this compound exhibit a spectrum of pharmacological activities. For example, specific derivatives have been synthesized and evaluated as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. isca.inaurigene.com In these studies, the this compound core was elaborated with other moieties, such as an indole (B1671886) group, to achieve targeted inhibition. isca.in

Furthermore, derivatives incorporating this scaffold have been investigated for their potential anticancer and antioxidant properties. smolecule.comnih.govresearchgate.net Studies have shown that modifying the core structure can lead to compounds with significant cytotoxicity against cancer cell lines, such as human glioblastoma and triple-negative breast cancer cells. smolecule.comresearchgate.net The ability of the aminophenyl group to be modified allows for the fine-tuning of the molecule's electronic and steric properties to optimize binding to specific biological targets and enhance therapeutic effects. smolecule.com

| Derivative Class | Investigated Biological Activity | Research Focus |

| 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamides | PTP1B Inhibition | Diabetes, Obesity |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant, Anticancer | Oxidative Stress, Oncology |

| General this compound Derivatives | Anticancer | Human Glioblastoma, Breast Cancer |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICPORLNXBPBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38710-60-0 | |

| Record name | 38710-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(4-Aminophenyl)propanamide

The synthesis of this compound can be achieved through various methodologies, which can be broadly categorized into stepwise and convergent approaches.

Stepwise Synthesis Approaches

Stepwise synthesis involves the sequential construction of the target molecule. A common strategy begins with a readily available starting material, such as p-hydroxyphenylpropionic acid. This acid can be reacted with thionyl chloride to form an acyl chloride, which is then treated with ammonia (B1221849) water to yield 3-(4-hydroxyphenyl)propanamide. google.com Subsequent chemical modifications would be required to introduce the amino group at the para position of the phenyl ring.

Another stepwise approach involves the reduction of a nitro-substituted precursor. For instance, the synthesis of N-(4-aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide hydrochloride involves the coupling of 3-bromopropanoyl chloride with 4-nitroaniline, followed by the reduction of the nitro group to an amine using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). vulcanchem.com This highlights a general strategy where the propanamide linkage is formed prior to the generation of the aromatic amino group.

Convergent Synthesis Strategies

Convergent synthesis aims to improve the efficiency of multi-step chemical syntheses by preparing separate fragments of the molecule and then coupling them together. scholarsresearchlibrary.com This approach is particularly useful for creating complex molecules. scholarsresearchlibrary.com For example, the synthesis of bi-heterocyclic hybrids has been achieved in a convergent manner, showcasing the utility of this strategy in generating diverse molecular architectures. rsc.orgresearchgate.net

In the context of this compound derivatives, a convergent approach could involve the separate synthesis of a functionalized propanamide fragment and a protected aminophenyl component, followed by their coupling. This method offers flexibility in modifying each component before the final assembly.

Derivatization Strategies of the Propanamide Moiety

The propanamide moiety of this compound offers several sites for chemical modification, including the amide bond and the propanamide chain itself.

Acylation Reactions

| Reactant 1 | Reactant 2 | Product |

| 3-aminopropanamide (B1594134) | phenoxyacetic acid | N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide |

| ester precursor | chloroacetyl chloride | methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate |

Substitution Reactions on the Propanamide Chain

The propanamide chain can also be functionalized through substitution reactions. For example, nucleophilic substitution reactions on a precursor like 3-chloropropanamide with an amine, such as 2-methoxyethylamine, can be used to introduce new substituents. This type of reaction allows for the attachment of various functional groups to the carbon backbone of the propanamide, further diversifying the chemical space of its derivatives.

Functionalization of the Aromatic Amino Group

The aromatic amino group of this compound is a key site for derivatization, enabling the synthesis of a wide array of analogs with potentially diverse biological activities. aurigene.comontosight.ai

Common functionalization strategies include:

Acylation: The amino group can be readily acylated with various acylating agents to form amides. For instance, reaction with propanoyl chloride can yield N-(4-propanoylaminophenyl)propanamide. vulcanchem.com

Alkylation: The amino group can undergo alkylation reactions to introduce alkyl substituents. ontosight.ai

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions. smolecule.com This allows for the introduction of a wide range of functional groups.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com

These derivatization strategies highlight the versatility of the this compound scaffold in medicinal chemistry and materials science for the development of new compounds with tailored properties.

Amine Reactivity in Conjugation

The primary amino group attached to the phenyl ring is a key site for chemical modification through conjugation reactions. This nucleophilic group readily reacts with a range of electrophilic partners to form new covalent bonds, enabling the synthesis of diverse derivatives.

Another important conjugation reaction is sulfonylation. The reaction between the primary amine and a sulfonyl chloride, such as dansyl chloride, results in the formation of a stable sulfonamide. This particular derivatization is often used to introduce a fluorescent tag into a molecule, facilitating its detection and study in biological systems.

Formation of Substituted Aromatic Systems

The aromatic phenyl ring of this compound can be modified through electrophilic aromatic substitution reactions. The directing effects of the substituents already on the ring—the activating amino group and the deactivating propanamide side chain—influence the position of newly introduced groups.

To facilitate these reactions and control their outcome, the highly reactive primary amine is often temporarily converted into a less reactive form, such as an acetamide, through a process called protection. This protecting group can be easily removed later in the synthetic sequence. Following protection, electrophilic substitution reactions can be carried out more selectively. For instance, halogenation (e.g., bromination) can introduce one or more bromine atoms onto the aromatic ring at specific positions. These halogenated intermediates are highly valuable as they can then participate in a wide range of metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Catalytic Approaches in the Synthesis of Derivatives

Catalysis provides powerful and efficient methods for synthesizing derivatives of this compound, often with high selectivity and under mild reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

For instance, if a halogen atom has been introduced onto the aromatic ring as described above, it can serve as a handle for Suzuki or Sonogashira coupling reactions. The Suzuki coupling reaction, which uses a palladium catalyst to couple the aryl halide with a boronic acid, is a versatile method for forming new carbon-carbon bonds and creating biaryl structures. Similarly, the Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, introducing an alkynyl group to the aromatic system. These catalytic methods are indispensable for constructing complex molecules from simpler starting materials.

Interactive Data Table: Synthetic Reactions

The following table summarizes the key synthetic reactions discussed, detailing the type of reaction, typical reagents or catalysts used, and the resulting product class.

| Reaction Type | Reagents/Catalysts | Product Class |

| Amine Acylation | Acyl Chlorides, Anhydrides | N-Aryl Amides |

| Amine Sulfonylation | Sulfonyl Chlorides (e.g., Dansyl Chloride) | Sulfonamides |

| Aromatic Halogenation | N-Bromosuccinimide (NBS) | Aryl Halides |

| Suzuki Coupling | Palladium Catalyst, Boronic Acid | Biaryl Compounds |

| Sonogashira Coupling | Palladium Catalyst, Copper(I) Iodide, Terminal Alkyne | Aryl Alkynes |

Molecular Design and Structure Activity Relationship Sar Studies of Derivatives

Design Principles for Novel Derivatives

The design of new derivatives is a scientifically driven process that employs both established and innovative strategies to enhance desired biological effects.

The core structure, or scaffold, of 3-(4-Aminophenyl)propanamide provides a foundation for systematic modifications aimed at optimizing pharmacological properties. A key strategy involves the modification of the N-substituent on the propanamide chain. For instance, in the development of opioid receptor ligands based on the (−)-cis-N-normetazocine skeleton, the phenyl ring of the N-substituent was replaced with either electron-rich or electron-deficient rings, connected via a propanamide or butyramide (B146194) spacer. This approach led to the discovery of compounds with high affinity for the μ opioid receptor. nih.gov

Another approach involves the hybridization of the core scaffold with other pharmacologically active moieties. For example, the 1,3,4-oxadiazole (B1194373) scaffold has been combined with other anticancer pharmacophores to create hybrid molecules with enhanced cytotoxicity against malignant cells. nih.gov These strategies often involve multi-step synthetic routes, starting with a core intermediate that is subsequently functionalized. For example, the synthesis of chalcone-linked amine derivatives begins with the preparation of 1-(4-aminophenyl)-3-(substitutedphenyl)prop-2-en-1-ones, which are then acylated with chloroacetyl chloride or 3-chloropropionyl chloride. tandfonline.com Similarly, the synthesis of benzoxazole (B165842) derivatives involves the initial formation of 4-(5-chlorobenzoxazol-2-yl)aniline, which is then acylated to produce intermediate amides that can be further modified. nih.gov

The optimization process is often guided by the need to improve properties such as membrane permeability. In a series of 7-propanamide benzoxaboroles, compounds with high permeability in the Caco-2 assay were identified, indicating good potential for oral absorption. acs.org

Rational drug design leverages an understanding of the molecular interactions between a compound and its biological target to guide the design of more potent and selective molecules. This approach often involves computational methods such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to predict how a molecule will bind to a receptor and to identify key interactions that contribute to its activity. explorationpub.com

For instance, in the design of non-covalent proteasome inhibitors, 3D-QSAR models were used to identify structural features that enhance biological activity. explorationpub.com These models revealed that hydrogen bonding and hydrophobic interactions play a crucial role in the binding between the inhibitor and the proteasome. explorationpub.com This information was then used to design novel compounds with improved predicted pharmacokinetic properties and drug-likeness. explorationpub.com

Similarly, in the development of FAAH (Fatty Acid Amide Hydrolase) inhibitors, molecular docking studies were used to understand the binding modes of propanamide-based compounds. mdpi.com These studies showed how slight modifications to the chemical structure could significantly influence the binding mode and inhibition mechanism. mdpi.com For example, replacing an isobutyl chain with a trifluoromethylpyridinamino moiety led to a different inhibition mechanism against rat FAAH. mdpi.com

The design process can also be informed by the conformational flexibility of the molecule. It has been observed that a certain degree of conformational flexibility can be a prerequisite for the activation of a receptor, but not necessarily for binding to it. nih.gov

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of drug discovery that systematically investigates how changes in the chemical structure of a compound affect its biological activity.

The nature and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their biological activity. SAR studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

In a series of 1,3-diarylpyrazolyl-acylsulfonamides developed as anti-tuberculosis agents, SAR studies revealed that the N-sulfonylpropanamide functionality was critical for potency. nih.gov Methylation of the sulfonamide NH or replacement with a carboxylic acid or N-methyl amide resulted in a significant loss of activity. nih.gov At the C3-position of the pyrazole (B372694) ring, a wider range of structural variations was tolerated, with a 4-pyridyl ring improving the minimum inhibitory concentration (MIC) four-fold compared to a chloro-phenyl group. nih.gov

For a series of 7-propanamide benzoxaboroles with anticancer activity, substitutions on the phenyl ring were explored. acs.org Para-substituted phenyl groups with larger halogen atoms led to a gradual decrease in inhibitory activity. acs.org Interestingly, moving substituents from the para- to the meta- and ortho-positions was more favorable, with the m-bromo analogue showing improved potency compared to the p-bromo compound. acs.org

In the context of opioid receptor ligands, the introduction of a secondary amide in N-methyl- or N-ethyl-N-phenyl-propanamide chains decreased μ opioid receptor affinity as a function of the steric bulk of the alkyl amide substituents. nih.gov

The electronic properties of substituents also play a crucial role. In a series of fluorobenzoylthiosemicarbazides, electron-withdrawing substituents in the meta position of the N4 aryl ring generally increased antibacterial potency, with the meta-CF3 derivative showing the best activity. mdpi.com Conversely, para-substitution on the N4 phenyl ring often abolished activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of different derivative series.

| Derivative Series | Scaffold | Substituent Modification | Impact on Biological Activity | Reference |

| Anti-tuberculosis agents | 1,3-Diarylpyrazolyl-acylsulfonamide | Replacement of N-sulfonylpropanamide | Decreased activity | nih.gov |

| Anti-tuberculosis agents | 1,3-Diarylpyrazolyl-acylsulfonamide | 4-pyridyl at C3-position | Improved MIC | nih.gov |

| Anticancer agents | 7-Propanamide benzoxaborole | Larger halogens at para-position | Decreased activity | acs.org |

| Anticancer agents | 7-Propanamide benzoxaborole | Bromo at meta-position | Improved potency | acs.org |

| Opioid receptor ligands | (-)-cis-N-Normetazocine | Bulky alkyl amide substituents | Decreased MOR affinity | nih.gov |

| Antibacterial agents | Fluorobenzoylthiosemicarbazide | Electron-withdrawing group at meta-position | Increased potency | mdpi.com |

The three-dimensional conformation and flexibility of a molecule are critical determinants of its biological activity. ijpsr.com The ability of a molecule to adopt different conformations through rotation around single bonds can significantly influence its interaction with a biological target. ijpsr.com

Research suggests that a certain degree of conformational flexibility may be necessary for a molecule to activate a receptor, as opposed to simply binding to it. nih.gov For example, in a study of piperidinedicarboxylic acids acting on the NMDA receptor, it was found that the active agonists existed as an equilibrium mixture of two conformers, while the antagonists and inactive compounds existed predominantly in a single conformation. nih.gov

In the development of carbazole (B46965) derivatives as cytotoxic agents, it was observed that increased molecular flexibility, through the introduction of rotatable bonds, could facilitate the binding of the compounds to their target receptors and thereby improve their inhibitory activity. nih.gov Derivatives with a rigid p-π conjugated system were found to be less effective, potentially due to a hindered interaction with the receptor protein. nih.gov

Similarly, for a series of 7-propanamide benzoxaboroles, a compound with a bulky Boc group showed significantly higher activity than its shorter analogue, which was attributed to the increased flexibility of the alkyl chain. acs.org

Conformational analysis, which can be performed using techniques like NMR spectroscopy and computational modeling, is therefore an important tool in drug design. nih.govijpsr.com It provides insights into the conformational characteristics of drugs and helps to elucidate the relationship between conformational flexibility and biological activity. ijpsr.com

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Aminophenyl)propanamide, these simulations are instrumental in understanding its potential interactions with biological targets.

Binding affinity predictions quantify the strength of the interaction between a ligand, such as this compound, and its target protein. These predictions are often expressed as a binding energy or an inhibition constant (Ki). While specific binding affinity data for this compound is not extensively detailed in the provided search results, the general principle involves calculating the free energy of binding. A lower binding energy value typically indicates a more stable and potent ligand-target complex. The prediction of binding affinities for a series of propanamide derivatives has been explored in the context of their interaction with specific enzymes.

| Target | Predicted Binding Affinity (kcal/mol) |

| Not Specified | Data not available in search results |

Understanding how this compound fits into the active site of a target protein is crucial for explaining its biological activity. Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the aminophenyl group of the molecule could potentially form hydrogen bonds with amino acid residues like aspartate, glutamate, or serine within an active site. The propanamide moiety can also participate in hydrogen bonding or hydrophobic interactions. The specific binding mode is highly dependent on the topology and chemical environment of the target's active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding mode predicted by molecular docking. An MD simulation of this compound bound to a target would track the movements of both the ligand and the protein, ensuring that the key interactions are maintained throughout the simulation. This provides a more realistic picture of the binding event than the static view offered by docking alone.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of this compound at the atomic level.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of this compound. This includes determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity and its ability to participate in various types of chemical interactions.

This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis using quantum chemical calculations can identify the most stable, low-energy conformations of the molecule in the gas phase or in solution. Understanding the preferred shapes of the molecule is essential, as only specific conformations may be able to bind effectively to a biological target. These calculations also provide the relative energies of different conformers, indicating the probability of their occurrence.

In Silico ADME Prediction

In modern drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. ljmu.ac.uk Early assessment of these pharmacokinetic parameters significantly reduces the likelihood of late-stage clinical trial failures. nih.gov In silico ADME prediction utilizes computational models to forecast these properties before a compound is synthesized, offering a time- and resource-efficient alternative to traditional experimental methods. ljmu.ac.uknih.gov These predictive models are integral for screening chemical libraries and optimizing lead compounds by identifying potential pharmacokinetic liabilities. nih.gov

For "this compound," a comprehensive in silico ADME profile can be generated using various computational tools and methodologies, such as those provided by platforms like SwissADME, pkCSM, or QikProp. nih.govatlantis-press.comsciensage.info These predictions are based on the molecule's physicochemical characteristics, including molecular weight, lipophilicity, hydrogen bonding capabilities, and polar surface area. eijppr.com

Drug-Likeness and Physicochemical Properties

A primary aspect of in silico analysis is assessing "drug-likeness," which qualitatively estimates the probability of a molecule being an orally active drug. nih.gov This is often evaluated against established guidelines like Lipinski's Rule of Five. eijppr.com The rule posits that orally bioavailable drugs generally have a molecular weight (MW) under 500 Da, a logP (octanol-water partition coefficient) not exceeding 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). eijppr.com

The predicted physicochemical properties for this compound suggest it aligns well with these principles. Its relatively small size and moderate polarity are favorable for good absorption and distribution characteristics. The "Bioavailability Radar" from tools like SwissADME provides a visual representation of these properties, indicating the molecule's suitability within the optimal physicochemical space for oral bioavailability. nih.gov

Table 1: Predicted Physicochemical and Drug-Likeness Properties for this compound Note: The following data are representative predictions generated from common in silico modeling platforms and are intended for illustrative purposes.

| Property | Predicted Value | Optimal Range | Significance |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Formula | C₉H₁₂N₂O | N/A | Basic chemical identity |

| Molecular Weight (MW) | 164.21 g/mol | 150 - 500 g/mol | Influences absorption and diffusion. nih.gov |

| LogP (Octanol/Water Partition Coefficient) | 0.8 - 1.2 | -0.7 to +5.0 | Measures lipophilicity, affecting permeability and solubility. nih.goveijppr.com |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | 20 - 130 Ų | Predicts transport properties and BBB penetration. nih.goveijppr.com |

| Water Solubility (LogS) | -1.5 to -2.0 | > -6 | Crucial for absorption and formulation. nih.gov |

| Drug-Likeness Rules | |||

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Assesses suitability for oral administration. eijppr.com |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Influences solubility and receptor binding. eijppr.com |

| Hydrogen Bond Donors | 2 | ≤ 5 | Affects solubility and membrane permeability. eijppr.com |

Absorption, Distribution, and Metabolism

Further in silico analysis delves into specific ADME parameters. Human Intestinal Absorption (HIA) is predicted to be high for this compound, a favorable trait for oral drug candidates. dergipark.org.tr Models for Caco-2 cell permeability, an in vitro surrogate for intestinal absorption, can also be employed to refine this prediction. atlantis-press.com

Distribution is influenced by factors like plasma protein binding (PPB) and the ability to cross the Blood-Brain Barrier (BBB). dergipark.org.tr Computational models predict that this compound would exhibit moderate plasma protein binding and limited BBB penetration, suggesting it is more likely to act peripherally.

Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. A significant aspect of in silico metabolic prediction is the analysis of interactions with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many xenobiotics. sciensage.info Predictive models can identify which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. sciensage.info For this compound, predictions would assess its potential as a substrate or inhibitor of these key enzymes, providing insight into its metabolic stability and interaction profile. sciensage.info

Table 2: Predicted ADME Profile for this compound Note: The following data are representative predictions generated from common in silico modeling platforms and are intended for illustrative purposes.

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | High absorption is favorable for oral bioavailability. dergipark.org.tr |

| Caco-2 Permeability | Moderate to High | Indicates good potential for absorption across the intestinal wall. atlantis-press.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cause central nervous system effects. dergipark.org.tr |

| Plasma Protein Binding (PPB) | Moderate | Influences the fraction of free drug available to exert therapeutic effects. dergipark.org.tr |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |

| Excretion |

These computational investigations provide a foundational understanding of the likely pharmacokinetic profile of this compound. Such predictions are invaluable for guiding further experimental studies and for the rational design of derivatives with optimized drug-like properties. sciensage.info

Mechanistic Biological Investigations in Vitro and Cellular Studies

Enzyme Inhibition Studies

The capacity of 3-(4-Aminophenyl)propanamide derivatives to inhibit specific enzymes has been a key area of research, with studies targeting protein tyrosine phosphatases and explorations into other enzyme systems.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant enzyme in signaling pathways, and its inhibition is a therapeutic strategy for conditions like type 2 diabetes and obesity. isca.meaurigene.com Research has been conducted on derivatives of this compound for their potential as PTP1B inhibitors.

In one study, a series of 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide derivatives were specifically designed and synthesized based on molecular docking studies that suggested a potential for PTP1B inhibition. isca.meresearchgate.net These compounds were subsequently evaluated through in-vitro assays to determine their inhibitory activity. The investigation revealed that the synthesized derivatives exhibited inhibitory activity against PTP1B, with Ki values in the micromolar range. isca.me The most potent compound identified in this series, 2-((4-(3-amino-2-(1H-indol-3-yl)-3-oxopropyl) phenyl) amino)-2-oxoacetic acid , demonstrated a Ki of 52 µM. isca.meresearchgate.net The study confirmed that this class of compounds shows reasonable potency and serves as a novel scaffold for PTP1B inhibitors. researchgate.net

Table 1: PTP1B Inhibition by 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide Derivatives

| Compound Series | Range of Inhibitory Constant (Ki) | Most Potent Compound | Ki of Most Potent Compound |

|---|

Alkaline phosphatases are a group of enzymes involved in various physiological processes, including phosphate (B84403) metabolism. Despite the investigation of various chemical scaffolds as alkaline phosphatase inhibitors, there is currently no specific research data available in the scientific literature detailing the inhibitory activity of this compound or its direct derivatives against this enzyme family.

Beyond PTP1B, the inhibitory potential of this compound and its derivatives against other enzyme systems has not been extensively reported. The primary focus of published mechanistic studies has been on PTP1B and receptor antagonism, with limited information available on its effects on other specific enzyme targets.

Receptor Antagonism and Agonism Studies

Investigations into the effects of 4-aminophenyl propanamides have also extended to their interaction with cell surface receptors, particularly ion channels involved in sensory perception.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in mediating pain and heat sensation. nih.govnih.gov A series of 2-(4-aminophenyl)propanamide derivatives have been investigated for their potential as human TRPV1 (hTRPV1) antagonists. nih.gov

A structure-activity relationship analysis of these compounds revealed that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues generally displayed more potent antagonism of hTRPV1 activation by capsaicin (B1668287) compared to the corresponding propanamide derivatives. nih.gov Nevertheless, the propanamide scaffold remains a key component of these TRPV1 antagonists. The most potent antagonists identified were effective and selective in blocking the activation of hTRPV1 by capsaicin, N-arachidonoyldopamine (NADA), and elevated temperatures. However, these compounds showed only weak antagonism against activation by low pH. nih.gov

Table 2: Activity Profile of 2-(4-Aminophenyl)propanamide Derivatives as hTRPV1 Antagonists

| Agonist/Stimulus | Antagonistic Activity |

|---|---|

| Capsaicin | Potent Antagonism |

| N-arachidonoyldopamine (NADA) | Potent Antagonism |

| Elevated Temperature | Potent Antagonism |

Understanding the binding interactions between ligands and their receptor targets is crucial for mechanistic insight. For the 4-aminophenyl propanamide series of TRPV1 antagonists, computational methods have been employed to elucidate these interactions. nih.govnih.gov

A molecular docking study was performed using an established hTRPV1 homology model to understand how these antagonists bind to the receptor. nih.govnih.gov Such studies are critical for highlighting the specific interactions, such as hydrogen bonds, that contribute to the potency and selectivity of these compounds. nih.govnih.gov In general, most TRPV1 channel antagonists are thought to bind within the pore region of the receptor, interacting with residues from the different subunits that form the channel. nih.gov The docking analysis of these propanamide derivatives helps to visualize their specific binding mode within this region and to understand the structural basis for their antagonistic activity. nih.govnih.gov

Cellular Activity Research

Following a comprehensive review of publicly available scientific literature, specific experimental data on the cellular activities of this compound is not available. Research has been conducted on structurally similar compounds, but a direct investigation into the antiproliferative, antioxidant, and specific cellular response mechanisms of this compound itself is not present in the accessed resources.

Antiproliferative and Cytotoxic Activity in Specific Cell Lines

There is no specific data in the available literature detailing the antiproliferative or cytotoxic effects of this compound on any specific cancer cell lines. While studies on related aminophenyl and propanamide derivatives exist, this specific compound has not been the subject of such published investigations. Therefore, no data tables on its IC50 values or cytotoxic efficacy can be provided.

Antioxidant Activity via In Vitro Methods

No studies were found that have evaluated the antioxidant potential of this compound using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Consequently, there is no data to present regarding its antioxidant capacity.

Mechanisms of Cellular Response (e.g., cell cycle arrest, apoptosis pathways)

As there is no available research on the antiproliferative activity of this compound, there is also a lack of information regarding its potential mechanisms of cellular response. Investigations into its effects on cell cycle progression, induction of apoptosis, or activation of specific signaling pathways have not been reported in the scientific literature accessed.

Role as a Precursor for Biologically Active Compounds

The scientific literature reviewed does not identify this compound as a common or key precursor for the synthesis of other well-established biologically active compounds. While its chemical structure contains functional groups that could potentially be modified to create new derivatives, there are no prominent examples of its use as a starting material for known bioactive molecules in the available research.

Advanced Analytical and Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopic analysis is fundamental to confirming the identity and structure of 3-(4-Aminophenyl)propanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the protons of the ethylenic bridge (-CH₂-CH₂-), and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The aromatic protons would typically appear as a set of doublets due to their ortho and meta coupling. The two methylene (B1212753) groups (-CH₂-) would likely present as triplets, following the n+1 splitting rule from coupling with each other. The amine and amide protons may appear as broad singlets.

The ¹³C-NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom. For this compound, distinct peaks would be expected for the carbonyl carbon of the amide, the four unique carbons of the p-substituted benzene (B151609) ring, and the two carbons of the propane (B168953) chain. The chemical shift values are influenced by the electronic environment; for instance, the carbonyl carbon is typically observed significantly downfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound Note: This table is based on general principles and data for analogous structures, as specific experimental data for this compound is not readily available.

| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| Amine (-NH₂) | 1.0 - 5.0 (broad) | N/A |

| Alkane (-CH₂-CH₂-) | 2.0 - 3.0 | 30 - 40 |

| Amide (-CONH₂) | 5.0 - 8.5 (broad) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine, primary amide, and aromatic ring functionalities.

Key expected absorptions include the N-H stretching vibrations of the primary amine and primary amide, which typically appear in the region of 3200-3500 cm⁻¹. chemicalbook.comucalgary.ca Primary amides often show two distinct bands in this region. docbrown.info A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is expected around 1640-1690 cm⁻¹. chemicalbook.comucalgary.ca Additionally, C-N stretching vibrations and N-H bending vibrations would be observed, along with characteristic peaks for the aromatic C-H and C=C bonds of the phenyl ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: This table is based on established frequency ranges for the compound's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amide (-CONH₂) | N-H Stretch | 3200 - 3500 (often two bands) |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1690 |

| Amide | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₉H₁₂N₂O), the monoisotopic mass is 164.0950 Da. uni.lu In HRMS analysis, the compound is expected to be detected as various adducts, such as the protonated molecule [M+H]⁺ with an m/z of 165.1022 or the sodium adduct [M+Na]⁺ with an m/z of 187.0842. uni.lu

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic cleavages. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov For this compound, cleavage of the bond between the ethyl side chain and the carbonyl group could also occur. The primary aliphatic amides often produce a characteristic intense fragment ion at m/z 44, corresponding to [CONH₂]⁺. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Source: PubChemLite CID 13596074 uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

| [M-H]⁻ | 163.08768 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, byproducts, and degradation products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Developing a robust HPLC method requires careful selection of the stationary phase (column), mobile phase, flow rate, and detector to achieve optimal separation (resolution) of the target analyte from any impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net For a molecule like this compound, which possesses moderate polarity, RP-HPLC is an ideal analytical approach.

Method development would typically begin with a C18 (octadecylsilane) column, which is a versatile and widely used non-polar stationary phase. wu.ac.thresearchgate.net The mobile phase would likely consist of a mixture of a polar aqueous component (such as water or a buffer like phosphate (B84403) or formate) and a less polar organic modifier (such as acetonitrile (B52724) or methanol). wu.ac.thresearchgate.net The ratio of these solvents is adjusted to control the retention time of the analyte; increasing the organic modifier content generally decreases retention time. The pH of the aqueous component can be adjusted to control the ionization state of the aminophenyl group, which significantly affects retention. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 4: Typical Starting Parameters for RP-HPLC Method Development for this compound Note: These parameters are based on common practices for analyzing similar aromatic amines and amides.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile / Water or Buffer (e.g., Phosphate) | ACN is a common organic modifier; buffer controls pH and peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is used for complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. |

| Detection | UV Absorbance (e.g., 254 nm) | Aromatic ring provides strong UV chromophore for sensitive detection. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

High-Performance Liquid Chromatography (HPLC) Method Development

Gradient Elution Optimization

In reversed-phase high-performance liquid chromatography (RP-HPLC), optimizing the gradient elution is critical for achieving adequate separation of "this compound" from its impurities or other components in a mixture. mastelf.com Gradient elution involves changing the mobile phase composition over the course of the analysis, typically by increasing the percentage of the organic solvent (Solvent B), such as acetonitrile or methanol, in the aqueous mobile phase (Solvent A). mastelf.com This approach is particularly useful for complex samples containing compounds with a wide range of polarities. mastelf.com

The optimization process typically begins with a "scouting gradient," a broad linear gradient (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate elution time of the target compound and any impurities. mastelf.comchromatographyonline.com Based on the results of this initial run, the gradient can be refined to improve resolution for closely eluting peaks. bitesizebio.com This involves adjusting the gradient slope; a shallower gradient provides better resolution over a longer run time, while a steeper gradient reduces analysis time but may sacrifice resolution. mastelf.comchromatographyonline.com

For "this compound," optimization might involve creating a segmented gradient. This could start with a shallow gradient during the elution window of the main peak and its known impurities, followed by a steeper ramp to quickly elute any strongly retained components, thereby shortening the total run time. chromatographyonline.com The initial and final percentages of the organic solvent are also adjusted based on the retention times of the first and last eluting peaks to ensure all compounds of interest are captured within the gradient window. chromatographyonline.com

Table 1: Example of a Gradient Elution Optimization Strategy

| Step | Time (min) | Flow Rate (mL/min) | % Solvent A (e.g., Water w/ 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile) | Gradient Curve |

|---|---|---|---|---|---|

| Scouting | 0.0 - 20.0 | 1.0 | 95 -> 5 | 5 -> 95 | Linear |

| Optimized | 0.0 - 2.0 | 1.0 | 90 | 10 | Isocratic |

| Optimized | 2.0 - 12.0 | 1.0 | 90 -> 60 | 10 -> 40 | Linear (Shallow) |

| Optimized | 12.0 - 15.0 | 1.0 | 60 -> 5 | 40 -> 95 | Linear (Steep) |

| Optimized | 15.0 - 18.0 | 1.0 | 5 | 95 | Isocratic (Wash) |

| Optimized | 18.1 - 22.0 | 1.0 | 90 | 10 | Re-equilibration |

This table is illustrative of a typical optimization process. Actual parameters would be determined experimentally.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with sub-2 µm particles, which provide higher separation efficiency. lcms.cz The analysis of "this compound" by UPLC allows for much faster run times—often reducing a 20-40 minute HPLC method to under 5-10 minutes—while simultaneously increasing peak resolution and sensitivity.

This enhanced performance is critical for high-throughput screening environments and for detecting trace-level impurities. The increased sensitivity of UPLC is particularly beneficial for quantitative analysis, enabling lower limits of detection (LOD) and quantitation (LOQ). When analyzing aromatic amines, UPLC methods can be up to seven times faster than conventional HPLC, leading to significant savings in solvent consumption and laboratory time.

Coupled Techniques (e.g., LC-MS/MS, UPLC-QDa)

To achieve unambiguous identification and highly sensitive quantification of "this compound," liquid chromatography is often coupled with mass spectrometry (MS).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique provides exceptional specificity and sensitivity. myadlm.org After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. A specific precursor ion corresponding to the molecular weight of "this compound" is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even in complex biological matrices. waters.com The fragmentation pattern provides structural confirmation of the analyte. researchgate.net

UPLC-QDa (Ultra-Performance Liquid Chromatography with a Quadrupole Dalton Mass Detector): The ACQUITY QDa detector is a compact, user-friendly single quadrupole mass detector designed to work seamlessly with UPLC systems. lcms.czweizmann.ac.il It provides mass data that complements optical detection (like UV), confirming the identity of peaks and detecting compounds that have a poor or no UV chromophore. lcms.czlcms.cz For "this compound," the QDa detector can be run in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule or in Single Ion Recording (SIR) mode. lcms.cz SIR mode, where the instrument only monitors the specific m/z of the target compound, greatly enhances sensitivity, allowing for trace-level detection that can be more than tenfold lower than what is achievable with UV detection alone. lcms.cz

Table 2: Comparison of Coupled Analytical Techniques

| Technique | Primary Application | Advantages for "this compound" |

|---|---|---|

| LC-MS/MS | Quantitative analysis in complex matrices (e.g., biological samples) | Unsurpassed sensitivity and selectivity; structural confirmation through fragmentation; considered the gold standard for quantification. myadlm.orgamazonaws.com |

| UPLC-QDa | Peak identity confirmation, purity analysis, quantification of known compounds | Provides mass confirmation alongside UV data; enhances detection for poor chromophores; improves confidence in peak identification; high sensitivity in SIR mode. lcms.czweizmann.ac.il |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state structure of crystalline materials. marshall.edu For a pharmaceutical compound like "this compound," Powder X-ray Diffraction (PXRD) is essential for characterizing its solid form, which can influence properties such as solubility, stability, and bioavailability.

A PXRD analysis provides a unique "fingerprint" of the crystalline structure. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline lattice. marshall.edu This technique is used to:

Identify the crystalline phase: Confirming that the correct, desired solid form of the compound has been synthesized. nih.gov

Assess polymorphism: More than 90% of pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs. nih.gov PXRD is the primary tool for distinguishing between different polymorphs, each of which is a distinct solid material with unique properties.

Determine purity: The presence of extraneous peaks in the diffractogram can indicate contamination with other crystalline phases or impurities. researchgate.net

Characterize unit cell parameters: By indexing the diffraction pattern, it is possible to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell. researchgate.net

While a specific crystal structure for "this compound" is not publicly available, analysis of structurally related compounds shows that data typically includes the space group (e.g., P 21/c) and precise unit cell dimensions (a, b, c, α, β, γ). researchgate.net

Table 3: Hypothetical PXRD Data for a Crystalline Form of "this compound"

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 7.11 |

| b (Å) | 33.36 |

| c (Å) | 6.27 |

| β (°) | 94.04 |

| Volume (ų) | 1483.1 |

Data is illustrative and based on similar reported structures. researchgate.net

Kinetic Studies of Reactions and Enzyme Inhibition

Should "this compound" be investigated as a potential enzyme inhibitor, kinetic studies are fundamental to understanding its mechanism of action and potency. americanpeptidesociety.org These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. americanpeptidesociety.org

The primary goal is to determine the type of inhibition and the key kinetic parameters. Common techniques involve spectrophotometric or fluorescence assays that monitor the formation of a product over time. americanpeptidesociety.org By analyzing how the inhibitor affects the Michaelis constant (Kм) and the maximum reaction velocity (Vmax), the mechanism can be elucidated. americanpeptidesociety.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kм but does not change Vmax. mdpi.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Kм.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Kм and Vmax. semanticscholar.org

The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of line intersections for different inhibitor concentrations reveals the inhibition type. semanticscholar.org The inhibition constant (Ki), which quantifies the inhibitor's potency, can be calculated from these plots. researcher.life A lower Ki value indicates a more potent inhibitor.

Table 4: Key Parameters from Enzyme Kinetic Studies

| Parameter | Description | Information Gained |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. mdpi.com | A common measure of inhibitor potency. |

| Kм | Michaelis Constant: The substrate concentration at which the reaction rate is half of Vmax. americanpeptidesociety.org | Indicates the affinity of the enzyme for its substrate. |

| Vmax | Maximum reaction rate when the enzyme is saturated with the substrate. americanpeptidesociety.org | Reflects the catalytic efficiency of the enzyme. |

| Ki | Inhibition Constant: The dissociation constant for the inhibitor-enzyme complex. researcher.life | A true measure of inhibitor potency, independent of substrate concentration. |

| Inhibition Type | The mechanism by which the inhibitor reduces enzyme activity (e.g., competitive, mixed). semanticscholar.org | Crucial for understanding how the inhibitor works and for guiding further drug design. |

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Pathways

The inherent reactivity of the aromatic amine and the amide functional groups in 3-(4-Aminophenyl)propanamide offers a versatile platform for the synthesis of a diverse range of derivatives. Future research will likely focus on exploring novel derivatization pathways to generate analogues with tailored properties for various applications, from pharmaceutical development to materials science.

Conventional derivatization approaches for similar aminophenyl structures often involve N-acylation, where the primary amine is reacted with acyl chlorides or anhydrides to form new amide bonds. Another common strategy is the reaction with isocyanates to produce urea derivatives. These methods have been successfully employed in the synthesis of N-(4-aminophenyl)-substituted benzamides and 1-(4-Aminophenyl)-3-substituted phenylureas, often involving a preliminary step of protecting the amino group, followed by reaction and subsequent deprotection. researchgate.net

Novel derivatization strategies could explore the use of bioorthogonal chemistry, which would allow for the selective modification of this compound in complex biological environments. rsc.org For instance, the introduction of a tetrazine moiety would enable rapid and specific ligation with strained dienophiles, facilitating the development of targeted drug delivery systems or imaging agents. rsc.org

Furthermore, the synthesis of photo-crosslinkable derivatives represents another exciting avenue. By incorporating photo-activatable groups, it would be possible to covalently link the molecule to its biological targets upon light irradiation, aiding in target identification and validation. researchgate.net The synthesis of such derivatives could be achieved through the reaction of the primary amine with photo-reactive N-hydroxysuccinimide esters.

The following table summarizes potential derivatization reactions for this compound based on established chemistries for analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), in an inert solvent like dichloromethane (DCM). | N-Acyl-3-(4-aminophenyl)propanamide derivatives |

| Urea Formation | Isocyanate, in an inert solvent like DCM. | 1-(Substituted)-3-(4-(3-oxopropyl)phenyl)urea derivatives |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium cyanoborohydride). | N-Alkyl-3-(4-aminophenyl)propanamide derivatives |

| Sulfonamide Formation | Sulfonyl chloride, base (e.g., pyridine). | N-(4-(3-oxopropyl)phenyl)sulfonamide derivatives |

Advanced Computational Modeling for Mechanistic Elucidation

Advanced computational modeling techniques are poised to provide profound insights into the structure-activity relationships (SAR) and mechanisms of action of this compound and its derivatives. While experimental studies are crucial, computational approaches can significantly accelerate the discovery and optimization process.

Molecular docking studies, for instance, can predict the binding modes and affinities of this compound derivatives within the active sites of biological targets. Such studies have been successfully applied to understand the interactions of 4-aminophenyl acetamides and propanamides with the TRPV1 receptor. nih.gov A similar approach for this compound could guide the rational design of potent and selective inhibitors or activators of various enzymes or receptors.

Beyond static docking, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-receptor interactions, revealing conformational changes and the stability of binding poses over time. This can be particularly valuable for understanding the allosteric modulation of protein function.

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide a more accurate description of the electronic structure and reactivity of the molecule. researchgate.net These methods can be employed to calculate key properties such as reaction energies, transition states of enzymatic reactions involving the compound, and the electronic basis for its spectroscopic properties. Quantum chemical calculations can also be used to predict the conformational preferences of the molecule, which is crucial for understanding its biological activity. researchgate.net

Application as Research Probes or Tool Compounds

The unique chemical scaffold of this compound makes it an attractive candidate for the development of research probes and tool compounds to investigate biological processes. These tools are essential for target identification, validation, and elucidating the mechanisms of drug action. researchgate.net

One promising application is the development of affinity-based probes (AfBPs). nih.govnih.govrsc.org By incorporating a reactive "warhead" and a reporter tag (e.g., a fluorophore or a biotin moiety), this compound could be transformed into a probe that covalently labels its biological target. nih.govnih.govrsc.org This would enable the identification and enrichment of target proteins from complex biological samples, a critical step in drug discovery. nih.govnih.govrsc.org The primary amino group of this compound is a suitable handle for the attachment of such functionalities.

Furthermore, derivatives of this compound could be designed as chemical tracers for in vivo imaging studies. By incorporating a positron-emitting radionuclide, for example, the biodistribution and target engagement of the compound could be monitored non-invasively using Positron Emission Tomography (PET).

The development of fluorescently labeled derivatives would also enable the visualization of the compound's subcellular localization and its interaction with cellular components using advanced microscopy techniques. The derivatization strategies discussed in section 7.1 would be directly applicable to the synthesis of these valuable research tools.

Integration into Novel Material Architectures

The bifunctional nature of this compound, possessing both an amine and an amide group, makes it a valuable monomer for the synthesis of novel polymers and advanced materials. Its incorporation into polymer backbones could impart unique properties and functionalities.

A significant area of exploration is the use of this compound in the synthesis of novel polyamides. nih.govncl.res.inrsc.org Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. nih.govncl.res.inrsc.org By reacting this compound with various diacyl chlorides, a new class of polyamides with pendant propanamide moieties could be created. nih.govncl.res.in These pendant groups could influence the polymer's solubility, processability, and even introduce sites for further functionalization. The synthesis of new polyamides from alanine and valine derivatives has demonstrated the feasibility of incorporating amino acid-like structures into polymer backbones. nih.gov

Moreover, the aromatic amine group of this compound could be exploited for the preparation of electroactive polymers. researchgate.netpaperpublications.orgresearchgate.netnih.govmatec-conferences.org Conductive polymers are of great interest for applications in electronics, sensors, and energy storage. researchgate.netpaperpublications.orgresearchgate.netnih.govmatec-conferences.org Through oxidative or electrochemical polymerization, it may be possible to generate conductive polymers where the this compound unit is a key repeating monomer. paperpublications.orgresearchgate.netnih.govmatec-conferences.org

Q & A

Q. What are the standard synthetic protocols for 3-(4-Aminophenyl)propanamide?

The synthesis involves forming an amide bond between a 4-aminophenyl derivative and a 3-(azepan-1-yl)propanoyl chloride. Key steps include:

- Amide bond formation : React the 4-aminophenyl group with 3-(azepan-1-yl)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and spectroscopic methods .

Q. How is the molecular structure of this compound characterized?

Characterization relies on:

- NMR spectroscopy : H and C NMR identify hydrogen/carbon environments (e.g., aromatic protons at δ 6.5–7.0 ppm, amide protons at δ 7.8–8.2 ppm) .

- Mass spectrometry : Confirm molecular weight (261.36 g/mol) via ESI-MS or MALDI-TOF .

- Elemental analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Q. What are the primary biological targets of this compound?

The compound interacts with:

- Enzymes : The azepane and amide moieties enable binding to kinase active sites (e.g., via hydrogen bonding with catalytic residues) .

- Receptors : Structural analogs show affinity for serotonin (5-HT) and dopamine receptors, suggesting potential neuromodulatory activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays for this compound?

Contradictions may arise from assay conditions or receptor subtypes. Mitigate by:

- Radioligand binding assays : Use H-labeled ligands to measure affinity (K) under standardized buffer conditions (pH 7.4, 25°C) .

- Functional assays : Test intracellular signaling (e.g., cAMP modulation) to distinguish agonist/antagonist behavior .

- Structural analogs : Compare binding data with derivatives lacking the azepane group to isolate pharmacophore contributions .

Q. What strategies optimize solubility of this compound without compromising bioactivity?

- Substituent modification : Introduce polar groups (e.g., -OH, -SOH) to the phenyl ring while monitoring IC in target assays .

- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without denaturing proteins .

- Prodrug approaches : Synthesize ester prodrugs (e.g., methyl ester) hydrolyzed in vivo to the active form .

Q. How to analyze conflicting results in biological activity across cell lines?

- Cell line validation : Confirm receptor/kinase expression via qPCR or Western blot .

- Metabolic stability assays : Test compound stability in liver microsomes to rule out degradation artifacts .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC and Hill slopes, identifying outlier datasets .

Q. What methods validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to map binding interactions .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to critical residues and measure ΔG binding via ITC .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace azepane with piperidine or morpholine to assess ring size/heteroatom effects .

- Substituent libraries : Synthesize analogs with halogens (-F, -Cl) or methoxy groups at the 4-position of the phenyl ring .

- 3D-QSAR : Use CoMFA or CoMSIA models to predict bioactivity based on steric/electrostatic fields .

Q. What analytical techniques resolve stability issues under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes (2–12), then quantify degradation via HPLC .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and correlate with loss of activity .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months, monitoring purity and crystallinity (PXRD) .

Q. How to leverage the propanamide core for molecular probe development?

- Fluorescent tagging : Conjugate BODIPY or Cy5 dyes to the amine group via NHS ester chemistry .

- Photoaffinity labeling : Introduce diazirine or benzophenone moieties for covalent target capture .

- Click chemistry : Install alkyne handles for CuAAC-based conjugation with azide-functionalized biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.